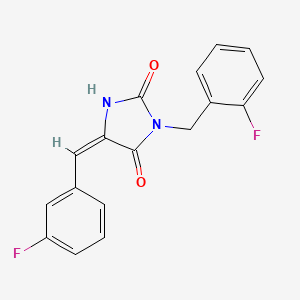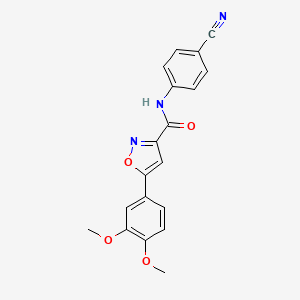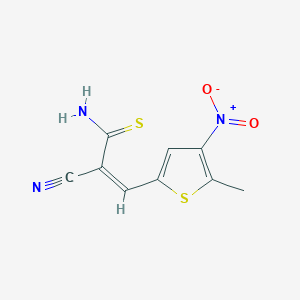
N-(9-ethyl-9H-carbazol-3-yl)cyclopropanecarboxamide
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of N-(9-ethyl-9H-carbazol-3-yl)cyclopropanecarboxamide and its derivatives involves multiple steps, including condensation reactions and the use of specific reagents to introduce the cyclopropane carboxamide group to the carbazole moiety. For example, the reaction of 9-ethyl-9H-carbazole-3-carbaldehyde with 5-amino-3,4-dimethylisoxazole in the presence of acetic acid in ethanol has been utilized to synthesize related compounds, indicating a methodological approach to modifying the carbazole core for varied biological activities (Asiri, Khan, & Rasul, 2010).
Molecular Structure Analysis
The molecular structure of N-(9-ethyl-9H-carbazol-3-yl)cyclopropanecarboxamide derivatives has been confirmed through various analytical techniques, including IR, 1H-NMR, 13C-NMR, and EI-MS spectral analysis. These methods ensure the accuracy of the synthesized compounds' structure and the presence of the desired functional groups (Asiri, Khan, & Rasul, 2010).
Chemical Reactions and Properties
Compounds containing the N-(9-ethyl-9H-carbazol-3-yl)cyclopropanecarboxamide moiety exhibit a range of chemical reactivities due to their structural features. For instance, derivatives have been investigated for their potential as xanthine oxidase and tyrosinase inhibitors, demonstrating the chemical versatility of the carbazole nucleus in pharmacological applications (Bandgar et al., 2012).
Applications De Recherche Scientifique
Antimicrobial and Antifungal Applications
Carbazoles, including derivatives similar to N-(9-ethyl-9H-carbazol-3-yl)cyclopropanecarboxamide, have been studied for their antimicrobial and antifungal activities. Schiff bases containing carbazole moieties and their cobalt (II) and manganese (II) complexes exhibit high thermal stability and significant antimicrobial and antifungal activities, making them potent compounds for potential therapeutic applications (Bal & Bal, 2014). Additionally, some new carbazole derivatives were synthesized and evaluated for their antimicrobial activity and cytotoxicity, showing notable activity against various microbial strains and low cytotoxicity against NIH/3T3 cells (Kaplancıklı et al., 2012).
Optical and Electrochemical Applications
Carbazole derivatives have been recognized for their non-linear optical (NLO) properties, making them suitable materials for optical applications. Their molecular structure and packing motifs contribute to their utility in the development of materials with desirable optical characteristics (Nesterov et al., 2002). In the field of electrochromic materials, polyamides with pendent carbazole groups synthesized through the phosphorylation polyamidation technique displayed useful levels of thermal stability, photoluminescence, and reversible redox couples, indicating their potential in applications requiring color changes triggered by electrical stimulation (Hsiao et al., 2013).
Catalytic Applications
Complexes derived from carbazole-based Schiff bases have demonstrated efficacy as catalysts in oxidation reactions. These complexes offer good selectivity for styrene oxidation over cyclohexene oxidation, suggesting their potential as effective catalysts in organic synthesis processes (Bal & Bal, 2014).
Propriétés
IUPAC Name |
N-(9-ethylcarbazol-3-yl)cyclopropanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O/c1-2-20-16-6-4-3-5-14(16)15-11-13(9-10-17(15)20)19-18(21)12-7-8-12/h3-6,9-12H,2,7-8H2,1H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYQOQUMDFRJKCW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)NC(=O)C3CC3)C4=CC=CC=C41 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(9-ethylcarbazol-3-yl)cyclopropanecarboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[4-chloro-3-(trifluoromethyl)phenyl]-4,4,7,8-tetramethyl-4,5-dihydroisothiazolo[5,4-c]quinoline-1(2H)-thione](/img/structure/B4625467.png)

![2-[1-(3-methylbutyl)-1,2-dihydro[1,3,5]triazino[1,2-a]benzimidazol-3(4H)-yl]ethanol](/img/structure/B4625475.png)


![N-[1-(4-fluorobenzyl)-1H-pyrazol-3-yl]-3-nitrobenzenesulfonamide](/img/structure/B4625496.png)
![N-[1-(2,6-dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-2-(2-isopropyl-5-methylphenoxy)acetamide](/img/structure/B4625504.png)
![4-tert-butyl-N-[2-(2-methoxyphenoxy)ethyl]benzamide](/img/structure/B4625520.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-biphenylcarboxamide](/img/structure/B4625526.png)

![2-[(4-ethyl-5-methyl-4H-1,2,4-triazol-3-yl)thio]-N-(2-isopropylphenyl)acetamide](/img/structure/B4625541.png)
![N-methyl-2-{[methyl(phenylsulfonyl)amino]acetyl}hydrazinecarbothioamide](/img/structure/B4625543.png)
![2-[3-(2-fluorobenzoyl)-1H-indol-1-yl]-N-(3-methylphenyl)acetamide](/img/structure/B4625559.png)
![(pyridin-4-ylmethyl)[4-(2-thienylmethoxy)benzyl]amine hydrochloride](/img/structure/B4625561.png)